molecular formula C10H11ClO4 B8794628 Methyl 5-chloro-2,4-dimethoxybenzoate

Methyl 5-chloro-2,4-dimethoxybenzoate

Cat. No.: B8794628
M. Wt: 230.64 g/mol
InChI Key: CYBZPSKAYVKEEA-UHFFFAOYSA-N
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Description

Methyl 5-chloro-2,4-dimethoxybenzoate (CAS: 954582-52-6; molecular formula: C₁₀H₁₁ClO₄) is a halogenated aromatic ester characterized by a benzoate core substituted with chlorine at position 5 and methoxy groups at positions 2 and 3. This compound has been utilized in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research. However, commercial availability has been discontinued, as noted in supplier catalogs . Its molecular weight is 230.64 g/mol, and it is typically synthesized via functionalization of methyl 2,4-dimethoxybenzoate through electrophilic aromatic substitution or other regioselective methods.

Properties

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

methyl 5-chloro-2,4-dimethoxybenzoate

InChI

InChI=1S/C10H11ClO4/c1-13-8-5-9(14-2)7(11)4-6(8)10(12)15-3/h4-5H,1-3H3

InChI Key

CYBZPSKAYVKEEA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 5-chloro-2,4-dimethoxybenzoate with its analogs, focusing on structural variations, physicochemical properties, and applications.

Table 1: Key Structural and Physical Properties of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
Methyl 5-chloro-2-hydroxybenzoate C₈H₇ClO₃ 186.59 Cl (C5), -OH (C2), -COOCH₃ Used as a salicylate derivative; 99% purity
Methyl 5-formyl-2,4-dimethoxybenzoate C₁₁H₁₂O₅ 224.21 CHO (C5), -OCH₃ (C2, C4) Intermediate in foldamer synthesis; HRMS-verified
Methyl 5-chloro-2-methoxy-d₃-benzoate C₉H₆ClD₃O₃ 203.63 Cl (C5), -OCD₃ (C2) Deuterated analog for isotopic labeling studies
Methyl 4-acetamido-5-chloro-2-methoxybenzoate C₁₁H₁₂ClNO₄ 257.67 Cl (C5), -OCH₃ (C2), -NHCOCH₃ (C4) Pharmaceutical impurity; chromatographic purity tested
Methyl 5-chloromethyl-2,4-dimethoxybenzoate C₁₁H₁₃ClO₄ 244.67 ClCH₂ (C5), -OCH₃ (C2, C4) Discontinued; 97% purity

Functional Group Variations

  • Chloro vs. Formyl Substitution : Replacing the chlorine atom in this compound with a formyl group (as in Methyl 5-formyl-2,4-dimethoxybenzoate) increases polarity and reactivity, making it suitable for macrocyclization reactions .
  • Hydroxy vs. Methoxy Groups : Methyl 5-chloro-2-hydroxybenzoate lacks the methoxy group at C2, resulting in a lower molecular weight (186.59 vs. 230.64 g/mol) and altered solubility profiles .

Isotopic and Deuterated Analogs

  • Deuterated Methoxy Group : Methyl 5-chloro-2-methoxy-d₃-benzoate incorporates deuterium at the methoxy group, enhancing stability in mass spectrometry and metabolic studies .

Complex Derivatives

  • Sulfonamido-Functionalized Analogs: Methyl 5-chloro-2-[N-(3-ethoxy-carbonylpropyl)-4-methylbenzenesulfonamido]benzoate (C₂₁H₂₄ClNO₆S) demonstrates extended conjugation and crystallographic stability due to weak C–H···O interactions, relevant in crystal engineering .
  • Acetamido Derivatives: Methyl 4-acetamido-5-chloro-2-methoxybenzoate is noted as a chromatographic impurity in drug formulations, requiring stringent purity controls (HPLC/UV) .

Stability and Commercial Status

  • Discontinued Availability : Both this compound and its chloromethyl analog are marked as discontinued in supplier catalogs, likely due to niche applications or regulatory constraints .

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